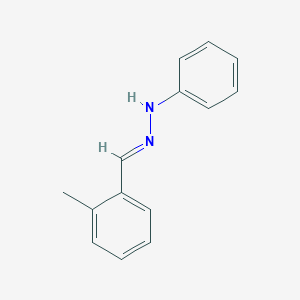

2-Methylbenzaldehyde phenylhydrazone

Descripción

2-Methylbenzaldehyde phenylhydrazone (CAS: N/A; molecular formula: C₁₄H₁₄N₂) is a hydrazone derivative synthesized via the condensation of 2-methylbenzaldehyde (o-tolualdehyde) with phenylhydrazine. Its crystal structure has been characterized as monoclinic with the space group P-1, featuring a planar hydrazone moiety (N–N=C–C) and a dihedral angle of 6.90° between the aromatic rings .

Propiedades

Número CAS |

59473-50-6 |

|---|---|

Fórmula molecular |

C14H14N2 |

Peso molecular |

210.27 g/mol |

Nombre IUPAC |

N-[(E)-(2-methylphenyl)methylideneamino]aniline |

InChI |

InChI=1S/C14H14N2/c1-12-7-5-6-8-13(12)11-15-16-14-9-3-2-4-10-14/h2-11,16H,1H3/b15-11+ |

Clave InChI |

UHDNVXKNEGVXBE-RVDMUPIBSA-N |

SMILES isomérico |

CC1=CC=CC=C1/C=N/NC2=CC=CC=C2 |

SMILES canónico |

CC1=CC=CC=C1C=NNC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-metilbenzaldehído fenilhidrazona generalmente involucra la reacción de condensación entre 2-metilbenzaldehído y fenilhidrazina. La reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo. El esquema general de la reacción es el siguiente:

2-Metilbenzaldehído+Fenilhidrazina→2-Metilbenzaldehído fenilhidrazona+Agua

Métodos de producción industrial: El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia de la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Metilbenzaldehído fenilhidrazona puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar azinas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la hidrazona de regreso al aldehído parental y la fenilhidrazina.

Sustitución: El grupo fenilhidrazona puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados sustituidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.

Sustitución: Las reacciones de sustitución a menudo implican reactivos electrófilos como halógenos o cloruros de sulfonilo.

Productos principales:

Oxidación: Formación de azinas u otros productos oxidados.

Reducción: Regeneración de 2-metilbenzaldehído y fenilhidrazina.

Sustitución: Formación de hidrazonas sustituidas con varios grupos funcionales.

Aplicaciones Científicas De Investigación

2-Metilbenzaldehído fenilhidrazona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis orgánica, particularmente en la preparación de compuestos heterocíclicos y otros derivados de hidrazona.

Biología: El compuesto se puede utilizar en ensayos bioquímicos para estudiar las actividades enzimáticas y las vías metabólicas.

Industria: Utilizado en la síntesis de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 2-metilbenzaldehído fenilhidrazona implica la formación de un enlace hidrazona estable, que puede interactuar con varios objetivos moleculares. El compuesto puede sufrir homólisis de los enlaces N-N y C-N, lo que lleva a la formación de radicales libres. Estos radicales pueden participar en reacciones químicas adicionales, contribuyendo a la reactividad del compuesto y su potencial actividad biológica .

Compuestos similares:

- Benzaldehído fenilhidrazona

- 4-Metilbenzaldehído fenilhidrazona

- 2-Naftilaldehído fenilhidrazona

- 2-Tiofencarboxaldehído fenilhidrazona

Comparación: 2-Metilbenzaldehído fenilhidrazona es único debido a la presencia del grupo metilo en el anillo de benzaldehído, que puede influir en su reactividad y propiedades físicas. En comparación con el benzaldehído fenilhidrazona, el grupo metilo proporciona impedimento estérico y efectos electrónicos adicionales, lo que potencialmente altera el comportamiento del compuesto en reacciones químicas .

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Phenylhydrazones

Key Observations :

- Steric Effects : The 2-methyl group in 2-methylbenzaldehyde PHZ introduces steric hindrance, reducing planarity compared to 4-methoxy derivatives .

- Crystallography : Unlike 2-nitrobenzaldehyde PHZ (P21/c), 2-methylbenzaldehyde PHZ crystallizes in the P-1 space group, indicating distinct packing arrangements .

- Synthesis : Most phenylhydrazones are synthesized via condensation under reflux, but microwave methods improve yields for electron-rich aldehydes (e.g., salicylaldehyde) .

Table 2: Antifungal and Antioxidant Activities

Key Observations :

- Antifungal Activity : 2-Methylbenzaldehyde PHZ lacks reported antifungal efficacy, whereas benzimidazole and carbonic acid ester derivatives show potent activity (EC₅₀ < 2 µg/mL) due to electron-withdrawing substituents .

- Antioxidant Activity : Salicylaldehyde PHZ derivatives outperform 2-methylbenzaldehyde analogs, as hydroxyl groups enhance radical stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.